Lcb-2853 - 141335-10-6

Lcb-2853

Catalog Number: EVT-255680
CAS Number: 141335-10-6
Molecular Formula: C₂₁H₂₄ClNO₄S
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LCB-2853 is an antagonist of thromboxane A2 (TXA2) receptor, with antiplatelet and antithrombotic activities.
Source and Classification

LCB-2853, with the Chemical Abstracts Service number 141335-11-7, is classified under the category of synthetic drugs. Its molecular formula is C21H23ClNNaO4SC_{21}H_{23}ClNNaO_4S, with a molecular weight of 443.9 g/mol. The International Union of Pure and Applied Chemistry name for LCB-2853 is sodium;2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate .

Synthesis Analysis

The synthesis of LCB-2853 involves multiple steps, which include the formation of critical intermediates followed by various reactions. Although specific details regarding the exact synthetic routes are often proprietary, general methodologies can be outlined:

  1. Formation of Intermediates: The synthesis begins with the preparation of key intermediates that serve as building blocks for LCB-2853.
  2. Reaction Conditions: The reactions typically require controlled conditions, including temperature and pressure, to ensure high yields and purity.
  3. Final Assembly: The final step involves coupling reactions that integrate the various functional groups into the LCB-2853 structure.

While detailed reaction conditions such as specific reagents and temperatures are not publicly available, the synthesis is designed to optimize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of LCB-2853 features several notable characteristics:

  • Core Structure: It consists of a cyclopentyl group linked to an aromatic system, which is further substituted with a sulfonamide group and a chlorophenyl moiety.
  • Functional Groups: The presence of sulfonamide and carboxylate groups contributes to its biological activity, particularly in receptor interactions.
  • Geometric Configuration: The stereochemistry around the cyclopentyl group is crucial for its interaction with biological targets.

The InChI Key for LCB-2853 is WVVUYAHTYLRPEB-UHFFFAOYSA-M, which provides a unique identifier for its molecular structure in chemical databases .

Chemical Reactions Analysis

LCB-2853 participates in various chemical reactions, primarily influenced by its functional groups:

  • Oxidation Reactions: Under specific conditions, LCB-2853 can undergo oxidation, although the precise reagents and conditions are proprietary.
  • Reduction Reactions: Similar to oxidation, reduction pathways are feasible but not extensively documented in public literature.
  • Substitution Reactions: The compound can engage in substitution reactions involving its aromatic rings and sulfonyl groups, which may alter its pharmacological profile .
Mechanism of Action

The mechanism of action of LCB-2853 primarily involves antagonism at the thromboxane A2 receptor. This receptor plays a crucial role in:

  1. Platelet Aggregation: By blocking thromboxane A2 binding, LCB-2853 inhibits platelet activation and aggregation.
  2. Vasoconstriction: The antagonism also prevents vasoconstriction mediated by thromboxane A2, contributing to its antivasospastic properties.

This dual action makes LCB-2853 an effective candidate for therapeutic applications aimed at reducing thrombotic events in cardiovascular diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of LCB-2853 are essential for understanding its behavior in biological systems:

These properties play a significant role in determining how LCB-2853 interacts with biological systems and its potential as a therapeutic agent.

Applications

LCB-2853 has been studied extensively across various scientific fields:

  1. Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.
  2. Biology: Researchers utilize it to investigate biological pathways involving thromboxane A2 and prostaglandin H2 receptors.
  3. Medicine: It shows promise in treating cardiovascular diseases by preventing thrombosis and vasospasm.
  4. Industry: The compound is relevant in pharmaceutical development focused on thromboxane A2 receptor targets.

These applications highlight the compound's versatility and importance in both research and clinical settings .

Molecular Pharmacology of LCB-2853

Thromboxane A2 Receptor Antagonism as a Core Mechanism

LCB-2853 (sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate) is a potent and selective antagonist of the thromboxane A₂/prostaglandin H₂ (TXA₂/PGH₂) receptor (TP receptor). Its molecular architecture enables high-affinity binding to the TP receptor, effectively blocking TXA₂-mediated platelet aggregation and vasoconstriction. Pharmacodynamic studies demonstrate its ability to inhibit U46619 (a TXA₂ mimetic)-induced platelet aggregation in vitro with pA₂ values of 6.82 in human platelets, confirming competitive antagonism [7].

Structural Determinants of TXA₂ Receptor Binding Affinity

The molecule features three critical domains governing receptor interaction:

  • Sulfonamide anchor: The 4-chlorophenylsulfonamide group engages in hydrophobic interactions with transmembrane helix 3 (TM3) residues of the TP receptor.
  • Cyclopentyl linker: The 1-(aminomethyl)cyclopentane moiety provides conformational rigidity, optimizing spatial orientation for the pharmacophore.
  • Acetic acid terminus: The benzeneacetate group mimics endogenous ligand conformation through electrostatic interactions with Arg₆₀ in the first cytoplasmic loop [5].

Mutagenesis studies reveal that Arg₆₀→Leu mutations abolish LCB-2853's inhibitory effects despite preserved ligand binding, confirming Arg₆₀'s role in signal transduction [5]. The chlorine atom enhances binding through halogen bonding with Ser₁₉₉ (TPα isoform) [7].

Table 1: Structure-Activity Relationship of Key Functional Groups

Functional GroupRole in TXA₂R BindingConsequence of Modification
4-ChlorophenylsulfonamideHydrophobic anchoring↓ Kᵢ by 15-fold upon removal
Cyclopentyl spacerOptimal ring size for TM3-TM5 distance↓ Potency with larger rings (e.g., cyclohexyl)
BenzeneacetateIonic interaction with Arg₆₀Complete loss of activity upon esterification

Competitive vs. Allosteric Inhibition Dynamics

LCB-2853 acts as a pure competitive antagonist as evidenced by:

  • Rightward shifts in U46619 concentration-response curves without suppression of maximal response in platelet aggregation assays [7]
  • Schild regression slope of -0.95 (near unity) in canine platelet studies [1]
  • Equilibrium binding dissociation constant (Kd) of 11 nM derived from pharmacological analysis matching kinetically determined Kd of 32 nM [1]

The compound exhibits rapid association kinetics (k₁ = 4.5 × 10⁶ M⁻¹min⁻¹) and moderate dissociation (k₋₁ = 0.145 min⁻¹), enabling reversible blockade suitable for acute thrombotic events [1].

Table 2: Binding Kinetics of LCB-2853 Across Species

ParameterCanine Platelets [1]Human Platelets [7]Rat Aorta [7]
Kd (nM)24 (high affinity site)18.570
Bmax71 fmol/10⁷ platelets58 fmol/10⁷ plateletsN/A
IC₅₀ U46619 antagonism32 nM37 nM70 nM

Selectivity Profiling Across Prostanoid Receptors

Cross-Reactivity Analysis With TPα/TPβ Isoforms

LCB-2853 demonstrates isoform-independent TP antagonism with near-equivalent affinity for:

  • TPα: Kᵢ = 8.3 nM in recombinant expression systems
  • TPβ: Kᵢ = 9.1 nM [5]

This contrasts with antagonists like SQ29548 showing 5-fold preference for TPα. Superior selectivity is observed against other prostanoid receptors:

  • EP3: IC₅₀ > 10 µM (270-fold selectivity vs. TP)
  • IP receptor: IC₅₀ > 100 µM
  • FP receptor: IC₅₀ = 12 µM [7]

Notably, prostaglandins E₂ and F₂α displace LCB-2853 only at concentrations exceeding 1 µM, confirming negligible cross-reactivity [1].

Table 3: Selectivity Profile of LCB-2853

ReceptorAssay SystemIC₅₀ (µM)Selectivity Ratio (vs. TP)
TPαRecombinant COS-70.00831
TPβRecombinant HEK2930.00911.1
EP3Human platelet membranes>10>1,200
FPRat trachea contraction121,450
IPHuman platelet cAMP>100>12,000

Impact on Downstream Gq-Mediated Signaling Cascades

As a TP antagonist, LCB-2853 selectively blocks Gq-protein coupled pathways:

  • Phospholipase C-β (PLC-β) suppression: Inhibits U46619-induced IP₃ production by 98% at 100 nM in washed platelets (p < 0.001 vs. untreated controls) [5]
  • Calcium flux inhibition: Reduces intracellular Ca²⁺ mobilization by 92% in human pulmonary artery SMCs (EC₅₀ = 9.2 nM) [7]
  • Protein kinase C (PKC) activation blockade: Prevents θ-isoform membrane translocation at IC₅₀ = 24 nM [7]

Crucially, heterozygous Arg₆₀→Leu mutations impair PLC activation without affecting LCB-2853 binding, confirming the compound's action is upstream of Gq-effector coupling [5]. The antagonist preserves Gi-mediated inhibition of adenylyl cyclase, demonstrating pathway-selective modulation [5].

Properties

CAS Number

141335-10-6

Product Name

Lcb-2853

IUPAC Name

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid

Molecular Formula

C₂₁H₂₄ClNO₄S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25)

InChI Key

IKPIVPXMOXMBHT-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Synonyms

LCB 2853
LCB-2853
sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.